![molecular formula C31H60O5 B3026061 (3-Dodecanoyloxy-2-hydroxypropyl) hexadecanoate CAS No. 51604-53-6](/img/structure/B3026061.png)
(3-Dodecanoyloxy-2-hydroxypropyl) hexadecanoate
Overview
Description
(3-Dodecanoyloxy-2-hydroxypropyl) hexadecanoate, also known as 3-DHP, is a long-chain fatty acid derivative that has been studied for its potential applications in a variety of scientific fields. 3-DHP has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in many areas.
Scientific Research Applications
Surfactant and Micellar Behavior
- Micellar Phases : In aqueous solutions, SLGMS forms several distinct micellar phases, including aqueous micellar (Wm) , hexagonal (H1) , bicontinuous cubic (V1) , and lamellar (Lα) phases. These phases emerge as the surfactant concentration increases .
- Low Critical Micelle Concentration (CMC) : SLGMS has a much lower CMC (4∼9 × 10^−5 mol/L) compared to traditional surfactants like sodium dodecanoate (2 × 10^−2 mol/L) or SDS (8 × 10^−3 mol/L). The polar glycerol portion in SLGMS acts as a hydrophobic segment, contributing to its unique behavior .
Lipophilic Solubilization
SLGMS demonstrates remarkable solubilization properties:
- Oil Solubilization : The solubilization capacity of oil in SLGMS solutions surpasses that of SDS solutions. This suggests that both the glycerol and succinic units in SLGMS act as lipophilic moieties, making it an interesting candidate for lipid-based formulations .
Green Chemistry and Sustainable Surfactants
Given its unique properties, SLGMS aligns with green chemistry principles:
properties
IUPAC Name |
(3-dodecanoyloxy-2-hydroxypropyl) hexadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26-31(34)36-28-29(32)27-35-30(33)25-23-21-19-17-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANMFMOMCREFAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Dodecanoyloxy-2-hydroxypropyl) hexadecanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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